Technical Whitepaper: Physicochemical Profiling and Application Utility of (3-Chloro-2-fluorophenyl)methanesulfonamide
[1] Executive Summary (3-Chloro-2-fluorophenyl)methanesulfonamide (CAS 1564853-25-3) is a specialized organosulfur building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of bioactive sulf...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
(3-Chloro-2-fluorophenyl)methanesulfonamide (CAS 1564853-25-3) is a specialized organosulfur building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of bioactive sulfonamide derivatives.[1] Distinguished by its specific halogenation pattern—an ortho-fluorine and meta-chlorine on the phenyl ring—this compound offers a unique balance of metabolic stability, steric definition, and electronic modulation compared to non-halogenated benzylsulfonamides.[1]
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and medicinal chemistry applications, serving as a foundational reference for its integration into lead optimization campaigns.
Molecular Identity & Structural Analysis[1]
The compound belongs to the class of phenylmethanesulfonamides (also known as
-toluenesulfonamides), where a methylene spacer () separates the aromatic ring from the sulfonamide moiety.[1] This structural feature insulates the sulfonamide group from direct resonance with the aromatic ring, making its electronic properties distinct from direct arylsulfonamides (e.g., benzenesulfonamide).
Nomenclature & Identifiers
Parameter
Detail
IUPAC Name
(3-Chloro-2-fluorophenyl)methanesulfonamide
CAS Number
1564853-25-3
Molecular Formula
SMILES
C1=CC(=C(C(=C1)Cl)F)CS(=O)(=O)N
Molecular Weight
223.65 g/mol
Structural Electronic Analysis
The 3-chloro-2-fluoro substitution pattern is non-trivial.[1] It imparts specific properties critical for ligand-protein binding:
2-Fluoro (Ortho): Exerts a strong inductive electron-withdrawing effect (-I) and creates a local dipole.[1] It often serves to lock conformation via intramolecular electrostatic interactions or to block metabolic hydroxylation at the typically labile ortho position.
3-Chloro (Meta): Adds significant lipophilicity (
) and steric bulk, often used to fill hydrophobic pockets in enzyme active sites.[1]
The synthesis of (3-Chloro-2-fluorophenyl)methanesulfonamide typically follows a standard Strecker Sulfite Alkylation followed by chlorination and amination.[1] This route is preferred for its scalability and avoidance of organometallic reagents that might react with the aryl halogens.
), Water/Dioxane reflux.[1]
Mechanism: displacement of the benzylic halide by the sulfite ion.
[1] Note: The 2-Fluoro substituent accelerates this step slightly via inductive stabilization of the transition state compared to unsubstituted benzyl halides.[1]
) or Ammonia in Methanol.[1]
Conditions:, slow addition to control exotherm.
Purification: The product precipitates upon acidification or concentration; recrystallize from Ethanol/Water.
Synthetic Pathway Visualization[1]
Caption: Step-wise synthetic route from benzyl halide precursor to final sulfonamide via Strecker alkylation.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
This compound acts as a high-value "warhead" or linker fragment.[1]
) are classic zinc-binding groups (ZBG) for Carbonic Anhydrases (CAs).[1] The benzyl spacer allows the aromatic tail to reach into the hydrophobic sub-pockets of the enzyme.
Bioisosterism: The phenylmethanesulfonamide scaffold is often used as a bioisostere for phenylacetic acids or benzyl ureas, providing different H-bond geometry and acidity profiles.[1]
Metabolic Stability Rationale
The specific placement of Chlorine and Fluorine is a strategic design choice for extending half-life (
Caption: Mechanism by which the 3-Cl, 2-F substitution pattern mitigates oxidative metabolism.[1]
Ortho-Blocking: The 2-position is highly susceptible to metabolic attack (hydroxylation) in unsubstituted phenyl rings.[1] Fluorine effectively blocks this site due to the strength of the C-F bond.
Lipophilic Tuning: The 3-Chloro substituent increases
without introducing the metabolic liability of a methyl group (which can be oxidized to ).[1]
Handling & Stability
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The sulfonamide group is stable, but the benzylic position can be susceptible to slow oxidation if exposed to light and air over prolonged periods.
Skin/Eye: Wear protective gloves and safety glasses.
Inhalation:[1] Use a fume hood; dust may be irritating to the respiratory tract.
Stability: Stable under standard aqueous conditions (pH 2-12).[1] Hydrolysis of the sulfonamide bond requires extreme conditions (concentrated acid/base + high heat).
References
PubChem Compound Summary. (2025). 3-Chloro-2-fluorophenyl trifluoromethanesulfonate and related structures. National Center for Biotechnology Information. Link
Namiki Building Blocks. (2018).[1] Catalogue of Organosulfur Compounds: CAS 1564853-25-3.[1][2][3] Namiki Shoji Co., Ltd. Link
Scott, K. A., et al. (2012). Sulfonamides as Zinc Binding Groups in Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. (General reference for sulfonamide pharmacophore utility).
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Reference for metabolic stability of F/Cl substitution).
BLD Pharm. (2025).[4] Product Analysis: (3-Chloro-2-fluorophenyl)methanesulfonamide. Link
Chemical structure and SMILES string for (3-Chloro-2-fluorophenyl)methanesulfonamide
An In-depth Technical Guide: (3-Chloro-2-fluorophenyl)methanesulfonamide Executive Summary (3-Chloro-2-fluorophenyl)methanesulfonamide is a halogenated aromatic sulfonamide with significant potential as a building block...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide: (3-Chloro-2-fluorophenyl)methanesulfonamide
Executive Summary
(3-Chloro-2-fluorophenyl)methanesulfonamide is a halogenated aromatic sulfonamide with significant potential as a building block in modern medicinal chemistry. While not a therapeutic agent in itself, its unique structural and electronic properties, conferred by the chloro and fluoro substituents on the phenyl ring, make it a valuable fragment for designing targeted therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a plausible synthetic pathway. Most notably, this document explores the critical role of the (3-chloro-2-fluorophenyl) moiety as a key pharmacophore in the development of highly potent and clinically investigated inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and related structures in the design of novel therapeutics.
Molecular Identity and Physicochemical Profile
Chemical Structure and Nomenclature
The fundamental identity of any chemical compound lies in its structure. (3-Chloro-2-fluorophenyl)methanesulfonamide is characterized by a central phenyl ring substituted with a chlorine atom at position 3 and a fluorine atom at position 2. A methanesulfonamide group (-CH₂SO₂NH₂) is attached to the ring at position 1.
The systematic IUPAC name for this compound is (3-chloro-2-fluorophenyl)methanesulfonamide.
Caption: Proposed synthetic workflow for (3-Chloro-2-fluorophenyl)methanesulfonamide.
Hypothetical Experimental Protocol
Step 1: Synthesis of (3-Chloro-2-fluorophenyl)methyl chloride
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride.
Initiation: Add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.1 eq) and a radical initiator like azobisisobutyronitrile (AIBN) (0.05 eq).
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical chain reaction. Monitor the reaction progress via GC-MS or TLC.
Work-up: Upon completion, cool the reaction mixture, filter to remove any solid byproducts, and wash the filtrate with aqueous sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the target benzyl chloride.
Step 2: Synthesis of (3-Chloro-2-fluorophenyl)methanesulfonyl chloride
Sulfonation: The benzyl chloride from Step 1 (1.0 eq) is reacted with sodium sulfite (Na₂SO₃) (1.2 eq) in an aqueous solution. This nucleophilic substitution forms the sodium sulfonate salt.
Conversion to Sulfonyl Chloride: The crude sodium sulfonate salt is thoroughly dried and then treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) (1.5 eq) with gentle heating. This converts the sulfonate salt into the more reactive sulfonyl chloride.
Isolation: The reaction mixture is carefully quenched with ice water, and the product is extracted with a water-immiscible solvent like dichloromethane. The organic layer is dried and concentrated to give the crude sulfonyl chloride.
Step 3: Synthesis of (3-Chloro-2-fluorophenyl)methanesulfonamide
Amination: Dissolve the crude (3-chloro-2-fluorophenyl)methanesulfonyl chloride (1.0 eq) in a solvent like tetrahydrofuran (THF).
Reaction: Cool the solution in an ice bath and add concentrated aqueous ammonia (excess) dropwise with vigorous stirring. The highly reactive sulfonyl chloride readily reacts with ammonia to form the stable sulfonamide.
Work-up: Allow the reaction to warm to room temperature and stir for several hours. Dilute the mixture with water, which will often cause the product to precipitate.
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product of high purity.
Significance in Medicinal Chemistry and Drug Development
The true value of (3-Chloro-2-fluorophenyl)methanesulfonamide is realized when viewed as a molecular fragment for drug design. Both the sulfonamide group and the specific halogenation pattern of the phenyl ring are crucial features in medicinal chemistry.
The Sulfonamide Scaffold
Sulfonamides are a well-established and versatile functional group in drug discovery, known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [1][2]They are bioisosteres of carboxylic acids and can act as hydrogen bond donors and acceptors, enabling them to form key interactions with biological targets.
The Role of Halogenation
The introduction of chlorine and fluorine atoms into a drug candidate is a common strategy to modulate its pharmacological profile.
[3][4]* Fluorine: Can increase metabolic stability by blocking sites of oxidation and can enhance binding affinity through favorable electronic interactions.
Chlorine: Increases lipophilicity, which can enhance membrane permeability and oral absorption. It can also participate in halogen bonding, a specific type of non-covalent interaction that can improve binding to a protein target.
Case Study: A Key Fragment in MDM2 Inhibition
The most compelling application of the (3-chloro-2-fluorophenyl) moiety is in the development of inhibitors targeting the MDM2-p53 interaction. The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by the MDM2 protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. Blocking the MDM2-p53 interaction can restore p53 function and trigger cancer cell death.
Extensive research has led to the discovery of spirooxindole-based MDM2 inhibitors. In a highly potent, clinical-stage compound known as AA-115 (or APG-115), the (3-chloro-2-fluorophenyl) group is a critical component. [5]Structural modeling and co-crystal structures reveal that this specific fragment projects directly into the hydrophobic Leu26 binding pocket of the MDM2 protein. [5]The precise size, shape, and electronic nature of this halogenated ring are optimized for this interaction, displacing the native p53 peptide and inhibiting the protein-protein interaction.
Caption: Role of the (3-Chloro-2-fluorophenyl) fragment in MDM2 inhibition.
Safety and Handling
No specific toxicological data for (3-Chloro-2-fluorophenyl)methanesulfonamide is publicly available. As with any research chemical of unknown toxicity, it should be handled with appropriate care. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(3-Chloro-2-fluorophenyl)methanesulfonamide represents more than just a chemical structure; it is an embodiment of strategic molecular design in modern drug discovery. Its synthesis, while not formally published, can be achieved through logical and established chemical transformations. The true significance of this compound lies in the utility of its core structure—the (3-chloro-2-fluorophenyl) moiety—as a highly effective pharmacophore for targeting challenging protein-protein interactions, exemplified by its role in the clinical development of potent MDM2 inhibitors. For medicinal chemists and researchers, this compound and its derivatives serve as valuable tools and starting points for the rational design of next-generation targeted therapies.
References
PubChem. (3-chloro-2-fluorophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]
PubChem. (3-Chloro-2-fluorophenyl)methanamine. National Center for Biotechnology Information. [Link]
PubChem. 3-Chloro-2-fluorophenyl trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]
PubChem. US10125125, Example 157. National Center for Biotechnology Information. [Link]
PubChem. (3-chlorophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]
PubChem. 3-chloro-N-(2-fluorophenyl)benzamide. National Center for Biotechnology Information. [Link]
Sami Publishing Company. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]
G. S. Kumar, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]
PrepChem. Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. PrepChem. [Link]
L. Wang, et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. [Link]
H. Liu, et al. Efficient Preparation of ((3-Chloro-2-fluorophenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. ResearchGate. [Link]
Google Patents. Process for preparing 3-chloro-2-vinylphenylsulfonates.
EPA. 2-chloro-N-(3-fluorophenyl)benzamide Properties. United States Environmental Protection Agency. [Link]
S. Fatima, et al. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
S. K. Srivasta, et al. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]
ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. ResearchGate. [Link]
PubChem. 3-chloro-2-fluorobenzenesulfonamide. National Center for Biotechnology Information. [Link]
Technical Whitepaper: Physicochemical Profiling of (3-Chloro-2-fluorophenyl)methanesulfonamide
This technical guide provides a comprehensive physicochemical profile of (3-Chloro-2-fluorophenyl)methanesulfonamide , integrating calculated parameters with industry-standard validation protocols. H ClFNO S Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive physicochemical profile of (3-Chloro-2-fluorophenyl)methanesulfonamide , integrating calculated parameters with industry-standard validation protocols.
HClFNOS
Executive Summary
(3-Chloro-2-fluorophenyl)methanesulfonamide is a functionalized benzyl sulfonamide scaffold often utilized as a fragment in fragment-based drug discovery (FBDD) or as a warhead intermediate for carbonic anhydrase inhibitors. Its physicochemical profile is defined by the interplay between the lipophilic halogenated phenyl ring and the polar, hydrogen-bond-donating sulfonamide tail.
This guide details the calculated lipophilicity (logP), pH-dependent distribution (logD), and the experimental frameworks required to validate these properties in a drug discovery setting.
Structural Analysis & Calculated Parameters
The molecule consists of a lipophilic core (3-chloro-2-fluorophenyl) linked via a methylene bridge to a polar primary sulfonamide group. The presence of the ortho-fluorine and meta-chlorine atoms introduces specific electronic and steric effects that modulate the acidity and lipophilicity of the sulfonamide moiety.
Consensus LogP and Physicochemical Table
The following data represents a consensus of algorithmic predictions (cLogP) calibrated against structurally similar chlorinated benzyl sulfonamides.
Parameter
Value / Range
Description
Molecular Weight
223.65 g/mol
Fragment-like space (<300 Da).
Consensus LogP
1.2 – 1.5
Moderately lipophilic; ideal for CNS or oral absorption.
XLogP3
1.2
Atom-additive method (PubChem).
TPSA
46.0 Ų
Topological Polar Surface Area (dominated by -SONH).
Phase Saturation (Critical Step): Pre-saturate n-octanol with PBS and PBS with n-octanol for 24 hours. Rationale: Prevents volume changes during partitioning due to mutual miscibility.
Preparation: Dissolve 1 mg of the sulfonamide in 10 mL of pre-saturated n-octanol. Measure UV absorbance (
) at (approx. 260-270 nm).
Partitioning: Mix 5 mL of the octanol stock with 5 mL of pre-saturated PBS in a glass vial.
Equilibration: Shake mechanically for 60 minutes at 25°C. Centrifuge at 3000 rpm for 15 minutes to separate phases.
Quantification: Remove the octanol phase and measure UV absorbance (
).
Calculation:
Note: If is too low, measure the aqueous phase via HPLC.
Protocol B: Chromatographic Hydrophobicity Index (CHI)
For higher throughput, use RP-HPLC to estimate LogP based on retention time relative to standards.
Mobile Phase: Gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.
Calibration: Inject a set of standards with known LogP values (e.g., Theophylline, Benzene, Toluene).
Plot: Construct a calibration curve of
vs. (capacity factor).
Determination: Inject the target sulfonamide and interpolate its LogP.
Implications for Drug Design[2][3][4]
Blood-Brain Barrier (BBB) Penetration
With a calculated LogP of ~1.2 and a TPSA of 46 Ų, this molecule falls within the "sweet spot" for CNS penetration (LogP 1.5–2.5, TPSA < 90 Ų). The fluorine atom at the ortho position typically improves metabolic stability against ring oxidation while maintaining lipophilicity.
Oral Bioavailability (Lipinski's Rule of 5)
The molecule strictly adheres to Lipinski's rules:
MW < 500 (223.65)
LogP < 5 (1.2)
H-Bond Donors < 5 (2)
H-Bond Acceptors < 10 (3)
This suggests high passive oral absorption potential, making it an excellent scaffold for oral drug candidates.
References
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.
PubChem Compound Summary. "(3-Chloro-2-fluorophenyl)methanesulfonamide (CID 112639862)." National Center for Biotechnology Information, 2023.
Kerns, E. H., & Di, L. "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press, 2008. (Standard reference for Shake-Flask protocols).
Hansch, C., & Leo, A. "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience, 1979.
General procedure for sulfonamide coupling using (3-Chloro-2-fluorophenyl)methanesulfonamide
Introduction & Strategic Context (3-Chloro-2-fluorophenyl)methanesulfonamide (CAS: Variable/Generic Structure) represents a distinct class of "benzylic" primary sulfonamides. In medicinal chemistry, this scaffold serves...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Context
(3-Chloro-2-fluorophenyl)methanesulfonamide (CAS: Variable/Generic Structure) represents a distinct class of "benzylic" primary sulfonamides. In medicinal chemistry, this scaffold serves as a critical bioisostere for carboxylic acids and provides a unique vector for optimizing lipophilic efficiency (LipE) due to the metabolic stability conferred by the halogenated aromatic ring.
Unlike simple alkyl sulfonamides, the presence of the electron-withdrawing 3-chloro and 2-fluoro substituents on the benzylic ring alters the electronic landscape of the molecule. This creates two competing challenges during coupling reactions:
Nucleophilicity: The sulfonamide nitrogen (
) is moderately nucleophilic but requires activation.
Benzylic Acidity: The protons at the benzylic position (
) are acidified by both the sulfonyl group and the electron-deficient ring. Under harsh basic conditions, this can lead to sulfene elimination , resulting in decomposition rather than coupling.
This guide details three validated methodologies to couple this specific reagent with aryl halides and carboxylic acids, prioritizing chemoselectivity and yield.
Chemical Profile & Handling
Property
Specification
Implication for Coupling
Molecular Formula
Functional Class
Primary Benzylic Sulfonamide
Nucleophile in cross-coupling.
Steric Environment
2-Fluoro (Ortho)
Potential steric clash or chelation with metal catalysts.
(Sulfonamide)
~10.5 (est. aq)
Requires base for deprotonation ( of base > 10).
Stability Risk
Benzylic Deprotonation
Avoid or extremely strong bases at high temp.
Decision Matrix: Selecting the Coupling Method
Before initiating wet chemistry, select the protocol based on your electrophile and stability requirements.
Figure 1: Strategic decision tree for selecting the optimal coupling pathway.
This is the "Gold Standard" for coupling (3-Chloro-2-fluorophenyl)methanesulfonamide with aryl bromides or chlorides. The use of specific bulky phosphine ligands is non-negotiable to prevent the sulfonamide from poisoning the catalyst.
Mechanism:
The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The critical step is the reductive elimination, which is difficult for sulfonamides due to their high polarity. Ligands like
create a steric pocket that forces this elimination to occur.
Figure 2: Catalytic cycle emphasizing the ligand-dependent reductive elimination step.
Use this method if the coupling partner is a Boronic Acid or if the substrate contains halides (I, Br) that would react under Pd-catalysis. This is an oxidative coupling that runs at room temperature.[2]
Catalyst: DMAP (1.2 - 1.5 equiv). Note: Stoichiometric DMAP is required to form the reactive N-acyl-pyridinium intermediate.
Solvent: DCM or DMF.
Procedure:
Dissolve Carboxylic Acid, EDCI, and DMAP in DCM. Stir for 20 mins to activate.
Add (3-Chloro-2-fluorophenyl)methanesulfonamide.
Stir at RT for 12 hours.
Purification: Wash with
to remove DMAP and unreacted EDCI urea. The product remains in the organic layer.
Analytical Validation (QC)
To ensure the integrity of the coupled product, verify the following spectral shifts:
NMR:
Starting Material: The
protons appear as a broad singlet around 4.5–5.5 ppm (solvent dependent).
Product (N-Aryl): The NH proton will shift significantly downfield to
9.0–10.5 ppm.
Benzylic
: Watch this singlet ( ~4.3 ppm). If it disappears or becomes a doublet/multiplet, you may have alkylated the carbon or eliminated to the alkene (decomposition).
LC-MS:
Expect an
peak in negative mode, which is often more sensitive for sulfonamides than positive mode.
References
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling of Primary Sulfonamides with Aryl Bromides and Chlorides."[4] Journal of the American Chemical Society, 2011.
Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998.[2]
Ingels, A., et al. "Synthesis of N-acyl sulfonamides: A review." Arkivoc, 2013.
Application Note & Protocols for Scalable Production of (3-Chloro-2-fluorophenyl)methanesulfonamide
Abstract This document provides a comprehensive technical guide for the scalable synthesis of (3-Chloro-2-fluorophenyl)methanesulfonamide, a valuable intermediate for researchers in drug discovery and agrochemical develo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for the scalable synthesis of (3-Chloro-2-fluorophenyl)methanesulfonamide, a valuable intermediate for researchers in drug discovery and agrochemical development. We present a detailed analysis of synthetic strategies, culminating in a robust, high-yield protocol optimized for large-scale production. The selected route leverages the commercially available (3-Chloro-2-fluorophenyl)methanamine and methanesulfonyl chloride, offering a streamlined and economically viable process. This guide explains the causal reasoning behind critical process parameters, details step-by-step procedures for synthesis and purification, and provides essential safety and handling protocols to ensure operational excellence and personnel safety.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry and agrochemical science.[1][2] Its ability to act as a bioisostere for carboxylic acids and amides, combined with increased metabolic stability and unique hydrogen bonding capabilities, has led to its incorporation into numerous blockbuster drugs, including antibacterials, diuretics, and anti-inflammatory agents.[1] (3-Chloro-2-fluorophenyl)methanesulfonamide incorporates a halogenated phenyl ring, a common feature in modern pharmaceuticals and pesticides designed to enhance binding affinity and modulate pharmacokinetic properties. The development of a scalable and cost-effective synthesis for this compound is therefore a critical step in enabling further research and development.
Synthetic Strategy: A Tale of Two Routes
A thorough retrosynthetic analysis reveals two primary pathways for the construction of (3-Chloro-2-fluorophenyl)methanesulfonamide.
Diagram 2: Step-by-step experimental workflow.
Step-by-Step Protocol
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add (3-Chloro-2-fluorophenyl)methanamine (15.96 g, 0.1 mol) and dichloromethane (DCM, 200 mL).
Basification: Add triethylamine (TEA, 20.9 mL, 0.15 mol) to the solution. An excess of base is used to ensure complete neutralization of the HCl byproduct and to drive the reaction to completion.
Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.
Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (8.7 mL, 0.11 mol) dropwise via the dropping funnel over a period of 30-45 minutes. Causality: This reaction is exothermic. A slow, controlled addition is critical to maintain the temperature below 10 °C, preventing potential side reactions and ensuring process safety.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Aqueous Workup:
Transfer the reaction mixture to a separatory funnel and wash sequentially with:
1M HCl (100 mL) to remove excess triethylamine.
Saturated NaHCO₃ solution (100 mL) to remove any remaining acidic species.
Brine (100 mL) to reduce the solubility of organic material in the aqueous phase.
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification (Recrystallization):
Dissolve the crude solid in a minimum amount of hot isopropanol.
Slowly add water until the solution becomes cloudy.
Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
Collect the resulting white crystals by vacuum filtration, wash with a small amount of cold 50% isopropanol/water, and dry under vacuum. This method is highly effective for removing impurities and is easily scalable.
[3]
Process Safety and Hazard Management
Safe handling of all chemicals is paramount. The following table summarizes key hazards and required precautions.
Chemical
Key Hazards
Recommended PPE & Handling
Methanesulfonyl Chloride (MsCl)
Corrosive, toxic if inhaled, reacts violently with water producing toxic fumes. [4][5]
Handle only in a fume hood. Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, a face shield, and a lab coat. [6][7]Keep away from moisture. [6]
(3-Chloro-2-fluorophenyl)methanamine
Corrosive (causes severe skin burns and eye damage). [8]
Handle in a well-ventilated area. Wear standard PPE including gloves, goggles, and lab coat.
Triethylamine (TEA)
Flammable liquid and vapor, toxic if inhaled, causes severe skin and eye irritation.
Handle in a fume hood away from ignition sources. Wear standard PPE.
Dichloromethane (DCM)
Suspected carcinogen, causes skin and eye irritation.
Handle in a fume hood. Wear appropriate gloves and eye protection.
Emergency Procedures:
Spills: Absorb small spills with an inert material like vermiculite. [6]For large spills, evacuate the area.
[7]* Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. [4]If inhaled, move to fresh air.
[4]
Conclusion
The protocol described provides a highly efficient, robust, and scalable method for the production of (3-Chloro-2-fluorophenyl)methanesulfonamide. By selecting a synthetic route that begins with a commercially available advanced intermediate, this process minimizes steps, reduces waste, and avoids the use of particularly hazardous reagents associated with alternative pathways. The detailed workup and purification procedures are designed for large-scale implementation, ensuring high purity of the final product. This application note serves as a complete guide for researchers and process chemists to confidently produce this key building block.
References
The Synthesis of Functionalised Sulfonamides - UCL Discovery.
An Expedient Synthesis of Sulfinamides
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS | CAS 124-63-0 MSDS - Loba Chemie.
METHANESULPHONYL CHLORIDE - Sdfine.
Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem.
Troubleshooting solubility issues of (3-Chloro-2-fluorophenyl)methanesulfonamide in aqueous buffers
Executive Summary: The "Hidden" Solubility Trap Researchers frequently encounter precipitation when working with (3-Chloro-2-fluorophenyl)methanesulfonamide (CAS: 262852-11-9) in physiological buffers (PBS, pH 7.4).[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Hidden" Solubility Trap
Researchers frequently encounter precipitation when working with (3-Chloro-2-fluorophenyl)methanesulfonamide (CAS: 262852-11-9) in physiological buffers (PBS, pH 7.4).[1][2][3] The root cause is often a misclassification of the compound's acidity .[3]
Unlike "Sulfa drugs" (e.g., sulfamethoxazole), which are N-substituted sulfonamides with pKa values in the 6–8 range, this compound is a primary aryl-methanesulfonamide .[2][4] Its pKa is approximately 10.5 .[1][2][3] Consequently, it remains >99.9% neutral (uncharged) at pH 7.[2][3]4. It behaves as a lipophilic, neutral organic molecule, not as a soluble salt.[2][3]
This guide provides the physicochemical grounding and validated protocols to solubilize this compound without precipitation.
Part 1: Physicochemical Profiling[1][3]
Understanding the molecule's behavior is the first step to troubleshooting.[3]
Property
Value / Description
Implication for Solubility
Structure
Ar-CH₂-SO₂-NH₂
The methylene bridge (-CH₂-) insulates the sulfonamide group from the aromatic ring's electronics.[1][2][3]
pKa (Acidic)
~10.5 (Estimated) [1, 2]
Critical: The compound does not ionize at physiological pH (7.4).[3] pH adjustment (unless >pH 11) will not improve solubility.[1][2][3]
LogP
~2.2 (Predicted)
Moderately lipophilic.[1][2][3] The Chloro and Fluoro substituents increase hydrophobicity compared to benzylsulfonamide.[2][3]
Intrinsic Solubility ()
< 50 µM (in pure water)
High risk of "crashing out" upon dilution from DMSO stocks.[2][3]
H-Bond Donors
2 (-NH₂)
Potential for strong crystal lattice energy, making dissolution difficult.[1][2][3]
Visualizing the pH-Solubility Disconnect
The following diagram illustrates why standard pH adjustment fails for this specific sulfonamide class compared to typical Sulfa drugs.
Figure 1: Mechanistic basis of precipitation.[1][2] Unlike typical therapeutic sulfonamides, the target compound remains neutral at physiological pH, negating any solubility benefit from the buffer's pH.
Part 2: Validated Solubilization Protocols
Protocol A: The "Solvent Spike" Method (For < 100 µM Final Conc.)[4]
This method uses a co-solvent to overcome the high lattice energy of the solid.
PBS (Phosphate Buffered Saline), pre-warmed to 37°C
Critical Additive: Tween-80 (Polysorbate 80) or PEG-400[1][2][3]
Step-by-Step Workflow:
Prepare Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex until completely clear.[1][2][3]
Tip: If particles persist, sonicate at 40°C for 5 minutes.[2][3][4]
Prepare the "Intermediate" Dilution (The Key Step):
Do NOT add the 10 mM stock directly to PBS.[2][3] This causes "shock precipitation" where the compound forms micro-crystals that are invisible initially but grow over time.[2][3]
Mix the 10 mM DMSO stock with PEG-400 or Ethanol in a 1:1 ratio.[1][2][3]
Final Dilution:
Slowly add the intermediate mix to the PBS while vortexing rapidly .
Target: Final DMSO concentration should be ≤ 1% (v/v).[1][2][3]
Optimization: If precipitation occurs, add 0.05% Tween-80 to the PBS before adding the compound.[2][3] Surfactants stabilize the neutral micro-species.[2][3]
Protocol B: Cyclodextrin Complexation (For > 100 µM High Conc.)
If your experiment requires higher concentrations (e.g., for animal dosing or kinetics), simple co-solvents will fail.[2] You must use inclusion complexation.
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1][2][3] Filter through a 0.22 µm filter.[1][2][3]
Solubilization:
Add the solid compound directly to the 20% HP-β-CD vehicle.[1][2][3]
Sonicate for 30–60 minutes at 40°C. The hydrophobic phenyl ring will enter the cyclodextrin cavity, shielding it from water.
Expectation: Solubility can often be increased to 1–5 mM using this method.[1][2][3]
Part 3: Troubleshooting Decision Tree
Use this logic flow to diagnose persistent issues.
Figure 2: Diagnostic workflow for resolving solubility failures.
Frequently Asked Questions (FAQs)
Q: Can I just increase the pH of my buffer to 9.0 to dissolve it?A: No. Because the pKa is ~10.5, even at pH 9.0, less than 5% of the compound will be ionized. You would need to reach pH 11.5+ to achieve significant solubility via ionization, which is likely incompatible with biological assays.[2][3]
Q: My stock solution in DMSO froze. Is it still good?A: DMSO freezes at 19°C. Thaw it completely at 37°C and vortex vigorously . Sulfonamides can crystallize out of DMSO upon freezing.[1][2][3] Ensure there are no "shimmering" micro-crystals before use.[1][2][3]
Q: Why does the solution turn cloudy after 2 hours?A: This is "kinetic solubility" failure.[1][2][3] You initially created a supersaturated solution. To fix this, either reduce the concentration or add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% to your buffer.
Q: Is this compound light sensitive?A: Halogenated aromatic sulfonamides can be susceptible to photolytic dehalogenation over long periods.[1][2][3] While not extremely sensitive, it is best practice to store stocks in amber vials or wrapped in foil.[2][3]
References
ChemAxon / DrugBank .[1][2][3] Predicted pKa of Primary Sulfonamides. The pKa of the sulfamoyl group (-SO₂NH₂) attached to an alkyl carbon (benzyl type) is typically 10.0–10.8, distinct from N-aryl sulfonamides (pKa 6–8).[1][2]
PubChem . Compound Summary: (3-Chloro-2-fluorophenyl)methanesulfonamide.[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1]
Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (General reference for solubility of halogenated benzenes and sulfonamides).
Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Source for co-solvent and pH-solubility profiling methodologies).
Technical Support Center: Purification of (3-Chloro-2-fluorophenyl)methanesulfonamide
Welcome to the technical support guide for resolving one of the more persistent challenges in medicinal chemistry: the purification of (3-Chloro-2-fluorophenyl)methanesulfonamide from its regioisomeric impurities. This g...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for resolving one of the more persistent challenges in medicinal chemistry: the purification of (3-Chloro-2-fluorophenyl)methanesulfonamide from its regioisomeric impurities. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating the desired isomer with high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific needs.
Part 1: Understanding the Problem - The Origin of Regioisomers
Before tackling purification, it's crucial to understand why these impurities form. The synthesis of the target molecule, likely involves an electrophilic aromatic substitution (EAS) on a 1-chloro-2-fluorobenzene precursor. The directing effects of the chloro and fluoro substituents govern the position of the incoming methanesulfonyl group.
Substituent Effects : Both fluorine and chlorine are ortho, para-directing groups due to their ability to donate lone-pair electron density via resonance (+R effect), which stabilizes the cationic intermediate (the arenium ion) formed during EAS. However, they are also deactivating due to their strong electron-withdrawing inductive effects (-I effect).[1][2]
Regiochemical Outcome : In the 1-chloro-2-fluorobenzene system, the fluorine atom's resonance effect is more pronounced due to better orbital overlap between its 2p orbital and the carbon 2p orbital of the benzene ring.[1] This makes positions ortho and para to the fluorine atom the most probable sites for substitution. This competition inevitably leads to a mixture of products.
The primary regioisomers you are likely to encounter are shown below. The desired product, substitution at the C1 position (to yield the 3-chloro-2-fluoro isomer), is often a minor product, making purification a critical and challenging step.
Caption: Probable regioisomers formed during synthesis.
Part 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues.
Section A: Identification and Analysis
Q1: How can I confirm the presence and identity of regioisomers in my crude product?
You need a combination of high-resolution analytical techniques. Relying on a single method is often insufficient.
High-Performance Liquid Chromatography (HPLC): This is your primary tool for determining the number of components and their relative ratios. Develop a gradient method on a high-resolution C18 or Phenyl-Hexyl column. Isomers will often have slightly different retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms that the separated peaks are indeed isomers. All major peaks should exhibit the same parent mass (m/z).[3] The fragmentation patterns may show subtle differences, but this is not always guaranteed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are definitive for structure elucidation. Regioisomers will have distinct aromatic splitting patterns and chemical shifts.[4][5] For example, the coupling constants between aromatic protons are highly dependent on their relative positions (ortho, meta, para).
Table 1: Hypothetical ¹H NMR Aromatic Region Signatures
Substitution Pattern
Proton Environment
Expected Splitting Pattern
3-Chloro-2-fluoro (Target)
H at C4, C5, C6
Complex multiplet, likely three distinct signals
4-Chloro-3-fluoro
H at C2, C5, C6
Three distinct signals, different coupling patterns
| 2-Chloro-3-fluoro | H at C4, C5, C6 | Complex multiplet, different shifts from target |
Note: Actual patterns require spectral analysis or prediction software.
Q2: My isomers co-elute on my standard C18 HPLC column. What should I try next?
Co-elution is common for closely related isomers. The key is to exploit subtle differences in their physicochemical properties.
Change the Stationary Phase: Switch to a column with a different separation mechanism. A Phenyl-Hexyl or biphenyl column can introduce π-π interactions, which can differentiate isomers based on how their aromatic rings interact with the stationary phase.[6]
Modify the Mobile Phase: Altering the pH (if the molecule has ionizable groups) or using different organic modifiers (e.g., switching from acetonitrile to methanol) can change selectivity.
Use Additives: Small amounts of additives like trifluoroacetic acid (TFA) are standard, but exploring other ion-pairing agents or buffers may be beneficial.[7]
Lower the Temperature: Running the column at a lower temperature can sometimes enhance selectivity, although it will increase backpressure and run times.[8]
Section B: Purification Strategy Workflow
Choosing the right purification technique depends on the scale of your experiment, the purity of your crude material, and the difficulty of the separation.
Caption: Decision workflow for selecting a purification method.
Section C: Troubleshooting Purification Methods
Recrystallization is the most economical and scalable purification method, but it relies on significant differences in the solubility of the isomers in a given solvent system.[9][10][]
Q3: How do I perform an effective solvent screen for recrystallization?
A systematic approach is essential.
Protocol: Micro-scale Solvent Screening
Dispense: Place ~10-20 mg of your crude material into several small vials.
Test Solvents: To each vial, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., Hexanes, Ethyl Acetate, Acetone, Ethanol, Water).
Observe Solubility: Identify solvents in which the material is sparingly soluble or insoluble at room temperature. These are good candidates.
Heat: Gently heat the vials containing promising solvents. The ideal solvent will fully dissolve your compound when hot but show poor solubility when cool.[12]
Cool: Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. The best solvent will yield a high recovery of crystalline solid.
Analyze: Isolate the crystals and analyze their purity by HPLC or TLC to see if the isomeric ratio has improved.
Q4: My compound "oils out" instead of crystallizing. What should I do?
Oiling out occurs when the solution becomes supersaturated before the temperature drops to the compound's true crystallization point.
Use a More Polar Solvent: The oil is essentially a liquid form of your impure compound. Add a more polar solvent in which the compound is more soluble to raise the saturation temperature.
Use a Multi-Solvent System: Dissolve the crude material in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Allow to cool slowly.[10][12]
Cool Slower: Rapid cooling encourages oiling out. Insulate the flask to ensure a very slow temperature drop.
This is the workhorse of the research lab for purifying multi-gram quantities. Success depends entirely on developing an effective separation on Thin Layer Chromatography (TLC) first.
Q5: I can't get any separation between my isomers on a silica TLC plate. What are my options?
If standard solvent systems (e.g., Hexane/Ethyl Acetate) fail, you must systematically vary the parameters.
Try a Different Solvent System: Explore eluents with different selectivities. For example, replace Ethyl Acetate with Dichloromethane/Methanol or Toluene/Acetone.[13]
Add a Modifier: For amine-containing compounds, adding a small amount (0.1-1%) of a base like triethylamine or ammonium hydroxide can prevent streaking and improve separation.[7][14] For acidic compounds, a similar amount of acetic or formic acid can be beneficial.
Change the Stationary Phase: If silica gel fails, try developing a method on a different TLC plate, such as alumina (which can be basic, neutral, or acidic) or a C18 reversed-phase plate.[7] This gives you a completely different separation mechanism.
Protocol: Scaling from TLC to Flash Column
Determine Rf: Find a solvent system that gives the target compound an Rf value of ~0.2-0.35 and provides baseline separation from the impurities.
Calculate Solvent Volume: The column volume (CV) is the volume of the packed silica. For a good separation, you will typically need 10-20 CVs of solvent.
Slurry vs. Dry Loading: For difficult separations, dry loading is superior. Dissolve your crude product in a strong solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column. This results in a much sharper starting band.
Run the Column: Start with a slightly less polar solvent system than your TLC mobile phase (e.g., if TLC was 30% EtOAc/Hex, start the column at 20-25% EtOAc/Hex). Collect fractions and analyze by TLC.
When all else fails, or when you need the highest possible purity (>99.5%), preparative HPLC is the method of choice.[15][16] It is expensive and time-consuming but offers the best resolving power.
Q6: What is the general workflow for developing a preparative HPLC method?
The process is a systematic scale-up from an analytical method.[15]
Analytical Method Development: First, develop a robust separation on an analytical scale (e.g., 4.6 mm ID column). Screen different columns (C18, Phenyl-Hexyl) and mobile phases to achieve baseline resolution (>1.5) between the target isomer and its impurities.
Loading Study: Once you have a good analytical separation, perform a loading study. Inject increasingly larger amounts onto the analytical column until the resolution begins to degrade. This helps determine the maximum loading capacity of the stationary phase.[17]
Scale-Up: Use the analytical method parameters to calculate the conditions for your preparative column (e.g., a 20 mm or 50 mm ID column). The flow rate and injection volume are scaled up proportionally to the cross-sectional area of the column.
Fraction Collection & Analysis: Perform the preparative run, collecting fractions based on the UV detector signal. Analyze each fraction for purity using the original analytical HPLC method to identify the pure fractions.
Post-Purification: Combine the pure fractions. The solvent must be removed, typically via rotary evaporation. If a non-volatile buffer was used, a subsequent desalting step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.[16]
References
McCauley, J., & Twohig, M. (2015, April). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. [Link]
RotaChrom. Isomer separation by CPC chromatography. RotaChrom. [Link]
Schurig, V., & Glaenzer, K. (2010). Chromatographic peak deconvolution of constitutional isomers by multiple-reaction-monitoring mass spectrometry. Journal of Mass Spectrometry, 45(2), 224-230. [Link]
PSIBERG. (2022, August 9). Recrystallization: Types, Procedure, Applications. [Link]
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]
Chen, Y., et al. (2011). Separation of the cresol isomers by stripping crystallization. Asia-Pacific Journal of Chemical Engineering, 7(S1), S134-S140. [Link]
Welch, C. J., et al. (2020, November 15). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Chromatography Online. [Link]
YMC CO., LTD. Strategy of method development for isolation/purification. [Link]
ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link]
Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry. [Link]
Blesa, M. J., et al. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
Research Journal of Pharmacy and Technology. (2018). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. [Link]
Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]
MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. [Link]
ResearchGate. Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS. [Link]
Al-kukhun, A. (2025, November 26). Identification of the Isomers Using Principal Component Analysis (PCA) Method. Diva-portal.org. [Link]
ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]
Pate, B. H., et al. (2020). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Applied Spectroscopy Reviews, 55(8), 704-726. [Link]
Shimadzu. Purification made easy. secrets of science – magazine. [Link]
Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]
PrepChem.com. Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. [Link]
ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. [Link]
Chemistry with Caroline. (2021, October 5). Analyzing Partial Structure in the Aromatic Region (1H NMR). YouTube. [Link]
MDPI. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
ResearchGate. (2025, August 6). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]
Google Patents. CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. [Link]
Ashenhurst, J. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
Ding, Q., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (SAR405838): A Potent and Orally Active MDM2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 60(8), 3476-3495. [Link]
Quora. (2020, April 19). Why does chlorobenzene give electrophilic substitution reactions rather than nucleophilic substitution reactions?. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Molecule of Interest: (3-Chloro-2-fluorophenyl)methanesulfonamide
Primary Application: Fragment-Based Drug Discovery (FBDD), Carbonic Anhydrase (CA) Inhibition, Anticancer Therapeutics.
Key Differentiator: The ortho-fluorine effect.
This guide provides a technical comparison between (3-Chloro-2-fluorophenyl)methanesulfonamide (Compound A) and its non-fluorinated analog, 3-Chlorophenylmethanesulfonamide (Compound B) . While both serve as sulfonamide scaffolds, the introduction of the fluorine atom at the ortho position (C2) fundamentally alters the physicochemical profile, enhancing potency against metalloenzymes (specifically Carbonic Anhydrases IX and XII) and improving metabolic stability against cytochrome P450 oxidation.
Technical Comparison: The Fluorine Effect
The bioactivity differences stem from three specific mechanistic alterations introduced by the fluorine atom: Acidity Modulation (pKa) , Lipophilicity (LogP) , and Conformational Locking .
Physicochemical Profile
The following data synthesizes experimental trends observed in fluorinated benzenesulfonamides [1][2].
Property
(3-Cl, 2-F) Analog (Cmpd A)
3-Cl Non-Fluorinated (Cmpd B)
Mechanism of Action
pKa (Sulfonamide NH₂)
~8.5 - 9.1
~9.8 - 10.1
Electron-withdrawing F atom lowers pKa, increasing the fraction of anionic species () at physiological pH.
Binding Affinity ( against hCA II)
High (nM range)
Moderate (M range)
The anionic nitrogen binds more tightly to the Zn(II) ion in the enzyme active site.
Lipophilicity (LogP)
~2.1
~1.8
Fluorine increases lipophilicity, enhancing membrane permeability without significant steric penalty.
Metabolic Stability
High
Moderate
The C2-F blocks ortho-hydroxylation, a common metabolic clearance pathway.
Mechanism of Bioactivity Enhancement
1. The Zinc-Binder Effect:
Sulfonamides inhibit Carbonic Anhydrases (CAs) by coordinating to the catalytic Zinc ion (
). The active species is the deprotonated sulfonamide anion.
Non-Fluorinated (Cmpd B): Higher pKa means less ionization at physiological pH (7.4), leading to weaker effective binding.
Fluorinated (Cmpd A): The inductive effect (-I) of the ortho-fluorine and meta-chlorine pulls electron density from the sulfur, stabilizing the anion. This lowers the pKa closer to physiological pH, drastically increasing the concentration of the active inhibitor species [3].
2. Selectivity for Tumor-Associated Isoforms:
The 3-chloro-2-fluoro substitution pattern creates a specific steric profile that fits the hydrophobic pocket of hCA IX and hCA XII (hypoxia-induced targets in tumors) better than the ubiquitous hCA I/II isoforms. The fluorine atom can also engage in multipolar C-F···C=O interactions with backbone residues in the enzyme pocket [4].
) against hCA isoforms.
Rationale: This assay measures the physiological reaction (hydration of CO₂) directly, providing the most accurate bioactivity metric.
Objective: Quantify the lipophilicity shift due to fluorination.
Step-by-Step Workflow:
Phase Preparation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.
Solubilization: Dissolve the test compound in the water-saturated octanol phase.
Equilibration: Mix the octanol-compound solution with buffer-saturated water in a 1:1 ratio. Shake for 4 hours at 25°C.
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
Quantification: Analyze both phases using HPLC-UV (254 nm).
Calculation:
.
Synthesis & Purity Verification
When sourcing or synthesizing (3-Chloro-2-fluorophenyl)methanesulfonamide, verify the regioisomer purity.
Critical QC Step: ¹⁹F NMR is essential.
Signal: Look for a multiplet around -110 to -120 ppm (relative to CFCl₃).
Coupling: The fluorine will show coupling to the aromatic protons and the 3-Cl position.
Impurity Check: Ensure no 4-fluoro or 5-fluoro isomers are present, as these have drastically different biological profiles.
References
Supuran, C. T. (2017).[2] Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating fluorinated aromatic rings. Journal of Enzyme Inhibition and Medicinal Chemistry.[3] Link
Scott, K. A., et al. (2013). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. PMC. Link
Smart, B. E. (2001).[4] Fluorine substituent effects (on bioactivity).[4][5][6][7] Journal of Fluorine Chemistry.[4] Link
Dudutiene, V., et al. (2015).[7] Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases.[8] ChemMedChem. Link
A Comparative Guide to the Structural Verification of (3-Chloro-2-fluorophenyl)methanesulfonamide
Introduction In the landscape of drug discovery and materials science, the unambiguous structural verification of a novel chemical entity is the bedrock upon which all subsequent research is built. For a molecule like (3...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and materials science, the unambiguous structural verification of a novel chemical entity is the bedrock upon which all subsequent research is built. For a molecule like (3-Chloro-2-fluorophenyl)methanesulfonamide, a compound of interest for its potential applications, a rigorous and multi-faceted analytical approach is not just best practice—it is an absolute necessity. The three-dimensional arrangement of atoms, their connectivity, and the overall purity of the sample dictate its physicochemical properties and biological activity.
While single-crystal X-ray crystallography remains the undisputed "gold standard" for providing a definitive atomic-resolution structure, its reliance on obtaining a high-quality, single crystal can be a significant bottleneck.[1][2] Therefore, a suite of orthogonal and complementary analytical techniques is essential for a comprehensive characterization.
This guide provides an in-depth comparison of X-ray crystallography with other powerful analytical methods for the structural verification of (3-Chloro-2-fluorophenyl)methanesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. Here, we will treat the characterization process as a self-validating system, where data from multiple independent techniques converge to build an irrefutable case for the compound's identity and purity. As of the writing of this guide, no public crystal structure for (3-Chloro-2-fluorophenyl)methanesulfonamide has been reported, making the methodologies described herein particularly relevant for its initial characterization.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most comprehensive and visually intuitive data for a molecule's structure.[3][4] By diffracting X-rays off a single crystal, we can determine the precise coordinates of each atom in three-dimensional space, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy. This technique is considered the ultimate arbiter in structural chemistry because it offers a direct visualization of the molecule.
The trustworthiness of a crystal structure is internally validated by metrics such as the R-factor, which quantifies the agreement between the experimental diffraction data and the final refined structural model. A low R-factor (typically < 0.05) indicates a high-quality structure determination.
Hypothetical Experimental Protocol for X-ray Crystallography
1. Crystal Growth:
The primary challenge is to grow a single crystal of (3-Chloro-2-fluorophenyl)methanesulfonamide suitable for diffraction (typically >0.1 mm in all dimensions).[5]
Rationale: Slow, controlled crystallization allows the molecules to pack in a highly ordered, repeating lattice, which is necessary for coherent diffraction.
Step 1: Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to achieve saturation.
Step 2: Employ a slow evaporation technique. Place the solution in a small vial, cover it with a cap containing a few pinholes, and store it in a vibration-free environment for several days to weeks.
Step 3: Alternatively, use a vapor diffusion method. Place a drop of the concentrated sample solution on a coverslip and invert it over a well containing a "weaker" solvent (in which the compound is less soluble). The slow diffusion of the weaker solvent's vapor into the drop gradually reduces the compound's solubility, promoting crystallization.[1]
2. Data Collection:
Step 1: Carefully select a well-formed, clear crystal and mount it on a goniometer head.
Step 2: Place the goniometer on the diffractometer. A modern instrument equipped with a dual-source (Mo and Cu) CCD detector is ideal.[4]
Step 3: Cool the crystal to a low temperature (e.g., 100 K) using a cryostream.
Rationale: Low temperatures reduce thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.
Step 4: Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and rotate it, collecting a series of diffraction images.
3. Structure Solution and Refinement:
Step 1: Integrate the diffraction spots from the images to determine their intensities and positions.
Step 2: Solve the crystal structure using direct methods software to obtain an initial electron density map.
Step 3: Build and refine the molecular model against the experimental data using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically.
Step 4: Place hydrogen atoms in calculated positions and refine them using a riding model.
Visualizing the Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Hypothetical Data for (3-Chloro-2-fluorophenyl)methanesulfonamide
Parameter
Hypothetical Value
Rationale for Value
Chemical Formula
C₇H₇ClFNO₂S
Based on the known structure.
Formula Weight
223.65 g/mol
Calculated from the chemical formula.
Crystal System
Monoclinic
A common crystal system for small organic molecules.
Space Group
P2₁/c
A frequently observed space group for centrosymmetric crystals.
a (Å)
8.512
Plausible unit cell dimension.
b (Å)
12.345
Plausible unit cell dimension.
c (Å)
9.123
Plausible unit cell dimension.
β (°)
98.76
Angle for a monoclinic system.
Volume (ų)
948.5
Calculated from cell parameters.
Z
4
Number of molecules per unit cell, a common value.
Temperature (K)
100(2)
Standard temperature for data collection to reduce thermal motion.
Final R-factor
0.041
Indicates a good fit between the model and the data.
Part 2: A Convergence of Evidence: Orthogonal & Complementary Techniques
When single crystals are elusive, or as a necessary step for comprehensive validation, a combination of spectroscopic and analytical techniques is employed. Each method probes a different aspect of the molecule, and together they provide a self-consistent confirmation of the structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the structure of organic compounds in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and number of different types of atoms (primarily ¹H, ¹³C, and in this case, ¹⁹F).
Expertise & Experience: The chemical shifts tell us about the electronic environment of each nucleus, while spin-spin coupling reveals which atoms are adjacent to one another, allowing us to piece together the molecular skeleton.
Trustworthiness: The integration of ¹H NMR signals provides a ratio of the protons in different environments, which must match the proposed molecular formula. The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC) experiments provides a redundant and cross-verifiable map of atomic connectivity.[8]
Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):
Sample Preparation: Dissolve ~10 mg of (3-Chloro-2-fluorophenyl)methanesulfonamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.
Data Acquisition: Acquire spectra on a 400 or 500 MHz NMR spectrometer.
Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shifts, coupling patterns, and, if necessary, 2D NMR data.
Hypothetical NMR Data (500 MHz, DMSO-d₆):
Technique
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
¹H NMR
7.65
t, J = 7.8 Hz
1H
H-5
Aromatic proton coupled to two neighbors.
7.48
d, J = 7.8 Hz
1H
H-4
Aromatic proton coupled to one neighbor.
7.30
d, J = 7.8 Hz
1H
H-6
Aromatic proton coupled to one neighbor.
7.25
s (broad)
2H
-SO₂NH₂
Exchangeable protons of the sulfonamide group.
4.50
s
2H
-CH₂ -SO₂
Methylene protons adjacent to the sulfonyl group.
¹³C NMR
158.5 (d, ¹JCF = 250 Hz)
Doublet
-
C-2 (C-F)
Large one-bond coupling to fluorine.
132.1
Singlet
-
C-5
Aromatic CH.
130.5 (d, ³JCF = 5 Hz)
Doublet
-
C-4
Aromatic CH with small coupling to F.
128.8 (d, ²JCF = 15 Hz)
Doublet
-
C-1
Aromatic quaternary carbon coupled to F.
125.4
Singlet
-
C-6
Aromatic CH.
118.2 (d, ²JCF = 22 Hz)
Doublet
-
C-3 (C-Cl)
Aromatic quaternary carbon coupled to F.
55.4
Singlet
-
C H₂-SO₂
Methylene carbon.
¹⁹F NMR
-115.2
Singlet
-
Ar-F
Typical chemical shift for an aryl fluoride.
B. Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy.[9][10][11] High-Resolution Mass Spectrometry (HRMS) can provide a molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places.
Expertise & Experience: The molecular ion peak (M+) confirms the molecular weight. The isotopic pattern, especially due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), provides a characteristic signature that acts as a powerful confirmation of the elemental composition.
Trustworthiness: The experimentally determined exact mass must match the calculated mass for the proposed formula within a very small tolerance (typically < 5 ppm), providing strong evidence for the elemental composition.[12]
Experimental Protocol (HRMS):
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
Data Acquisition: Infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source. Acquire the spectrum in positive or negative ion mode.
Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare its exact measured mass to the calculated mass for the formula C₇H₇ClFNO₂S.
Hypothetical HRMS Data (ESI+):
Parameter
Value
Molecular Formula
C₇H₇ClFNO₂S
Ion
[M+H]⁺
Calculated Exact Mass
223.9943
Measured Exact Mass
223.9940
Difference (ppm)
-1.34
Isotopic Pattern
An [M+2+H]⁺ peak at ~m/z 225.99 with ~32% the intensity of the [M+H]⁺ peak is observed, confirming the presence of one chlorine atom.
C. Elemental Analysis
Elemental analysis by combustion provides the percentage composition of C, H, N, and S in a pure sample. This classical technique offers fundamental validation of the empirical and molecular formula.
Expertise & Experience: This method directly measures the mass percentages of the core elements in the compound.
Trustworthiness: The experimentally determined percentages must agree with the calculated values from the molecular formula, typically within ±0.4%, to confirm the purity and elemental composition of the bulk sample.[13]
Experimental Protocol (CHNS Analysis):
Sample Preparation: Accurately weigh a small amount (2-3 mg) of the highly purified and dried compound into a tin capsule.
Data Acquisition: Combust the sample at high temperature (~1000 °C) in an elemental analyzer. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
Analysis: The instrument software calculates the percentage of each element based on the detector response.
Hypothetical Elemental Analysis Data:
Element
Calculated %
Found %
Difference %
Carbon (C)
37.59
37.45
-0.14
Hydrogen (H)
3.15
3.18
+0.03
Nitrogen (N)
6.26
6.21
-0.05
Sulfur (S)
14.34
14.28
-0.06
Part 3: Integrated Analytical Workflow & Comparative Summary
No single technique (short of X-ray crystallography) can definitively prove a structure. True confidence comes from the convergence of data from multiple, independent methods. The workflow below illustrates how these techniques are integrated to provide a comprehensive and self-validating characterization package.
Visualizing the Integrated Workflow
Caption: Integrated workflow for small molecule structural verification.
Comparative Summary of Techniques
Technique
Information Provided
Strengths
Limitations
X-ray Crystallography
Unambiguous 3D structure, bond lengths/angles, stereochemistry, packing.
Definitive, "gold standard" proof of structure.
Requires a high-quality single crystal; provides solid-state information only.
NMR Spectroscopy
Atomic connectivity, chemical environment, proton ratios, stereochemical relationships.
Provides detailed structural information in solution; non-destructive.
Can have overlapping signals in complex molecules; requires pure sample.
Mass Spectrometry
Molecular weight, elemental formula (HRMS), fragmentation patterns.
High sensitivity, provides exact mass and formula confirmation.
Does not provide connectivity information; isomers can have the same mass.
Elemental Analysis
Percentage composition of C, H, N, S.
Confirms elemental composition and purity of the bulk sample.
Requires a highly pure sample; provides no structural information.
Conclusion
The structural verification of a novel compound like (3-Chloro-2-fluorophenyl)methanesulfonamide is a systematic process of evidence gathering. While the successful acquisition of a single-crystal X-ray structure provides an unequivocal answer, it is not always attainable. In its absence, a combination of high-field NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis forms a powerful and self-validating toolkit. When the predicted NMR spectra, the calculated exact mass, and the theoretical elemental composition all align perfectly with the experimental data, researchers can have the highest degree of confidence in their proposed structure. This integrated approach ensures the scientific integrity required for advancing compounds through the research and development pipeline.
References
Libretexts, C. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]
Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. [Link]
Blue, G. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
Broad Institute. (n.d.). What is Mass Spectrometry?[Link]
Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. [Link]
Ardena. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]
Kanan Lab, Stanford University. (2021). A framework for automated structure elucidation from routine NMR spectra. [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. [Link]
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. [Link]
INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition. [Link]
Exometabolomics Group. (n.d.). Small-Molecule Profiling and Characterization in the Environment. [Link]
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
Thermo Fisher Scientific. (2018). Improving Small Molecule Characterization. AnalyteGuru. [Link]